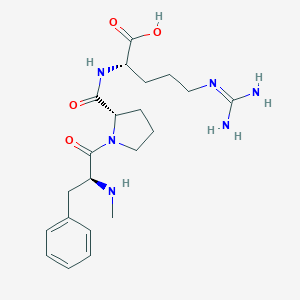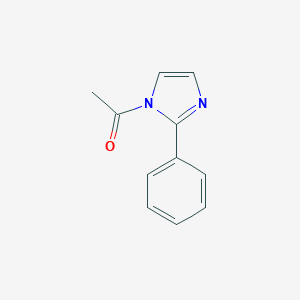
1-Acetyl-2-phenylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-2-phenylimidazole is a heterocyclic organic compound with the molecular formula C11H10N2O. It is also known as API and is widely used in scientific research for its unique properties and applications. This compound is synthesized using various methods and has shown promising results in several scientific studies.
Mechanism of Action
The mechanism of action of 1-Acetyl-2-phenylimidazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on the body. It has been found to modulate the immune response, reduce inflammation, and improve cognitive function. Additionally, it has been shown to have antioxidant properties and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
1-Acetyl-2-phenylimidazole has several advantages for use in lab experiments. It is easy to synthesize and has a high purity, making it a reliable reagent for scientific research. However, it has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research involving 1-Acetyl-2-phenylimidazole. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis methods. Finally, more research is needed to explore its potential applications in other scientific fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, this compound is a promising compound with several potential applications in scientific research. Its unique properties and applications make it a valuable tool for studying various diseases and biological processes. Further research is needed to fully understand its potential and to optimize its synthesis and use in laboratory experiments.
Synthesis Methods
The synthesis of 1-Acetyl-2-phenylimidazole involves the reaction of 2-phenylimidazole with acetic anhydride in the presence of a catalyst. This reaction results in the formation of this compound as a white crystalline solid. Several modifications have been made to this method to improve the yield and purity of the compound.
Scientific Research Applications
1-Acetyl-2-phenylimidazole has been extensively studied for its potential applications in various scientific fields. It has been used as a ligand in coordination chemistry, a reagent in organic synthesis, and a precursor in the synthesis of other compounds. Additionally, it has been investigated for its antimicrobial, antiviral, and anticancer activities.
Properties
| 182481-13-6 | |
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-(2-phenylimidazol-1-yl)ethanone |
InChI |
InChI=1S/C11H10N2O/c1-9(14)13-8-7-12-11(13)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
GVJVBXBAPAIFIQ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=CN=C1C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)N1C=CN=C1C2=CC=CC=C2 |
synonyms |
1H-Imidazole, 1-acetyl-2-phenyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-Amino-2-[(R)-oxiranyl]propanoic acid](/img/structure/B70487.png)
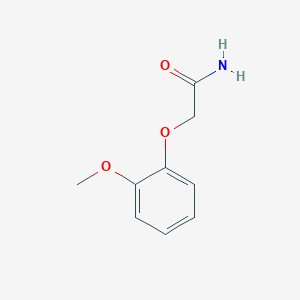
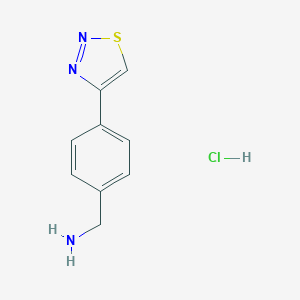
![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B70497.png)
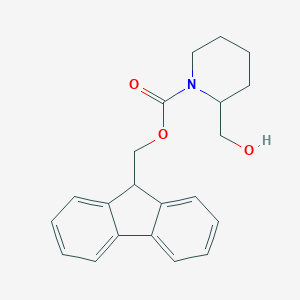
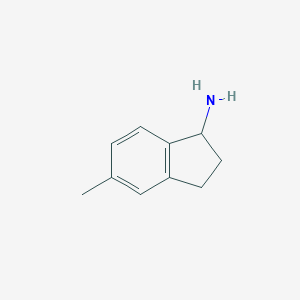
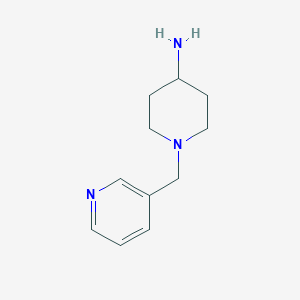
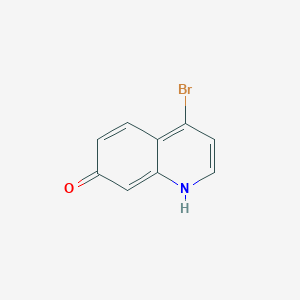
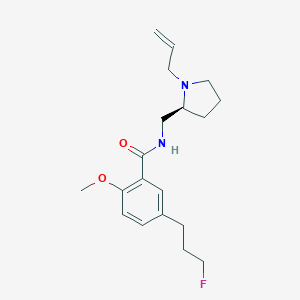
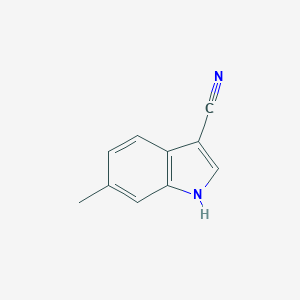
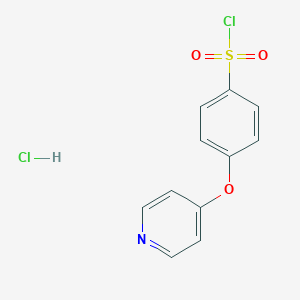
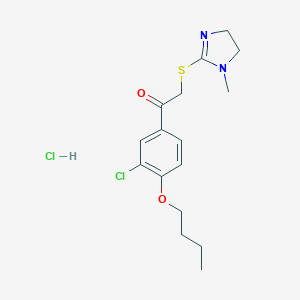
![Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb](/img/structure/B70516.png)
